molecular formula C19H24N2O5S B2825008 N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1788833-76-0

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2825008
CAS No.: 1788833-76-0
M. Wt: 392.47
InChI Key: IUHPJMNJOBOAAS-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound known for its potential applications in various scientific and industrial fields. The structure includes an acetamide group, a phenyl ring, a sulfonamide moiety, and a hydroxyethoxy group, offering a complex chemical architecture that influences its reactivity and utility.

Preparation Methods

Synthetic Routes

The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide can be accomplished through a multi-step process:

  • Starting Material: : Begin with 4-aminophenyl acetamide.

  • Intermediate Formation: : React this with an appropriate sulfonyl chloride derivative to form the sulfonamide intermediate.

  • Ether Formation: : Introduce the hydroxyethoxy group through an etherification reaction using ethylene oxide or an appropriate glycol derivative.

  • Final Assembly: : Couple the intermediate with p-tolyl ethylamine under suitable conditions to complete the compound.

Industrial Production Methods

In an industrial setting, the synthesis involves:

  • Batch Reactions: : Using large reactors to perform each reaction step with precise temperature and pressure controls.

  • Purification: : Employing recrystallization, distillation, or chromatography to purify intermediates and final products.

  • Quality Control: : Ensuring the final product meets specified purity standards through analytical techniques like HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions including:

  • Oxidation: : Reacts with oxidizing agents leading to modifications on the phenyl ring and ether moiety.

  • Reduction: : Can be reduced to alter the sulfonamide group, typically using mild reducing agents.

  • Substitution: : Nucleophilic or electrophilic substitution reactions on the phenyl ring, influenced by the presence of electron-donating or withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Various halogenating agents, Grignard reagents, and acids or bases depending on the desired substitution.

Major Products Formed

  • Oxidation Products: : Hydroxylated phenyl derivatives, sulfonic acids.

  • Reduction Products: : Amine derivatives from sulfonamide reduction.

  • Substitution Products: : Halogenated phenyl compounds, alkylated derivatives.

Scientific Research Applications

N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is utilized in numerous fields:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a biochemical probe or molecular scaffold in drug discovery.

  • Medicine: : Studied for its antimicrobial properties and potential therapeutic applications.

  • Industry: : Utilized in the development of specialized materials or as a catalyst in specific chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with various biological targets:

  • Enzyme Inhibition: : Acts as an inhibitor for enzymes involved in metabolic pathways, particularly those processing sulfonamide or acetamide substrates.

  • Cellular Pathways: : Affects signaling pathways by modulating receptor activity or altering cellular uptake mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-hydroxyethylsulfamoyl)phenyl)acetamide: : Differs by the absence of the p-tolyl group.

  • N-(4-(N-(2-(2-methoxyethoxy)-2-phenylethyl)sulfamoyl)phenyl)acetamide: : Similar but with a methoxyethoxy group instead of hydroxyethoxy.

Highlighting Uniqueness

What sets N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound in research and industrial applications, offering potential where other similar compounds may not.

So, what are your thoughts? Intrigued by the chemistry of it all?

Properties

IUPAC Name

N-[4-[[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14-3-5-16(6-4-14)19(26-12-11-22)13-20-27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10,19-20,22H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHPJMNJOBOAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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